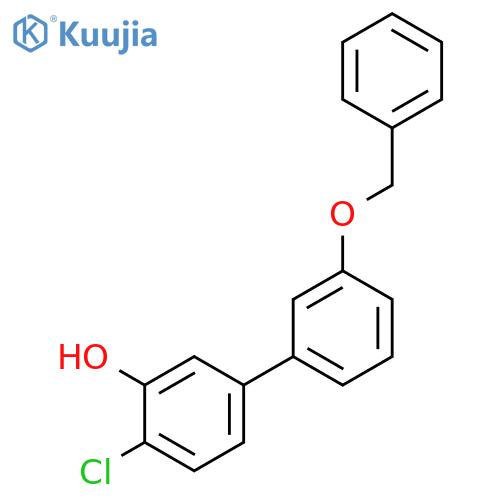

Cas no 1261908-86-4 (5-(3-Benzyloxyphenyl)-2-chlorophenol)

1261908-86-4 structure

商品名:5-(3-Benzyloxyphenyl)-2-chlorophenol

CAS番号:1261908-86-4

MF:C19H15ClO2

メガワット:310.774204492569

MDL:MFCD18315821

CID:2762767

PubChem ID:53221554

5-(3-Benzyloxyphenyl)-2-chlorophenol 化学的及び物理的性質

名前と識別子

-

- DTXSID90686195

- MFCD18315821

- 5-(3-BENZYLOXYPHENYL)-2-CHLOROPHENOL

- 1261908-86-4

- 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol

- 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%

- 5-(3-Benzyloxyphenyl)-2-chlorophenol

-

- MDL: MFCD18315821

- インチ: InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2

- InChIKey: HBGKCJIFUJNXEP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 310.0760574Da

- どういたいしつりょう: 310.0760574Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

5-(3-Benzyloxyphenyl)-2-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322027-5 g |

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%; . |

1261908-86-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB322027-5g |

5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%; . |

1261908-86-4 | 95% | 5g |

€1159.00 | 2025-03-19 |

5-(3-Benzyloxyphenyl)-2-chlorophenol 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1261908-86-4 (5-(3-Benzyloxyphenyl)-2-chlorophenol) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261908-86-4)

清らかである:99%

はかる:5g

価格 ($):687.0